molecular formula C10H9ClN2O2 B1522515 3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride CAS No. 1269199-66-7

3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride

Cat. No.: B1522515
CAS No.: 1269199-66-7
M. Wt: 224.64 g/mol
InChI Key: APDBMFVFQSCWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride is a chemical compound that features a benzodioxole moiety fused to a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodioxole group is known for its presence in several bioactive molecules, while the pyrazole ring is a common scaffold in pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzodioxol-5-YL)-1H-pyrazole hydrochloride is unique due to its combination of the benzodioxole and pyrazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and materials science .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1H-pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.ClH/c1-2-9-10(14-6-13-9)5-7(1)8-3-4-11-12-8;/h1-5H,6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDBMFVFQSCWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=NN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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